molecular formula C23H21N5OS B12053912 2-((5-(Pyridin-4-yl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide CAS No. 477318-76-6

2-((5-(Pyridin-4-yl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide

Cat. No.: B12053912
CAS No.: 477318-76-6
M. Wt: 415.5 g/mol
InChI Key: VIBATJBMGYZKBO-UHFFFAOYSA-N
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Description

2-((5-(Pyridin-4-yl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide is a complex organic compound that features a triazole ring, a pyridine ring, and a tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(Pyridin-4-yl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Thioether Formation: The triazole intermediate is then reacted with a thiol compound to introduce the thioether linkage.

    Acetamide Formation: Finally, the compound is acylated with an acetamide group under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the pyridine ring, potentially altering the electronic properties of the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced triazole or pyridine derivatives.

    Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

2-((5-(Pyridin-4-yl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Material Science: Its unique structural features may be useful in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-((5-(Pyridin-4-yl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole and pyridine rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-((5-(Pyridin-4-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide: Similar structure but with a phenyl group instead of a p-tolyl group.

    2-((5-(Pyridin-4-yl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide: Similar structure but with an m-tolyl group instead of a p-tolyl group.

Uniqueness

The presence of the p-tolyl group in 2-((5-(Pyridin-4-yl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide may confer unique electronic and steric properties, influencing its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more suitable for specific applications.

Properties

CAS No.

477318-76-6

Molecular Formula

C23H21N5OS

Molecular Weight

415.5 g/mol

IUPAC Name

N-(2-methylphenyl)-2-[[4-(4-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C23H21N5OS/c1-16-7-9-19(10-8-16)28-22(18-11-13-24-14-12-18)26-27-23(28)30-15-21(29)25-20-6-4-3-5-17(20)2/h3-14H,15H2,1-2H3,(H,25,29)

InChI Key

VIBATJBMGYZKBO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC=C3C)C4=CC=NC=C4

Origin of Product

United States

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